REACTION_SMILES
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[Al+3:2].[C:7]([CH3:8])([CH3:9])([CH3:10])[NH:11][c:12]1[cH:13][c:14]([Cl:23])[n:15][cH:16][c:17]1[C:18](=[O:19])[O:20][CH2:21][CH3:22].[CH2:24]1[O:25][CH2:26][CH2:27][CH2:28]1.[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3]>>[C:7]([CH3:8])([CH3:9])([CH3:10])[NH:11][c:12]1[cH:13][c:14]([Cl:23])[n:15][cH:16][c:17]1[CH2:18][OH:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cnc(Cl)cc1NC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Type
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product
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Smiles
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CC(C)(C)Nc1cc(Cl)ncc1CO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |